4-Chloro-2-[(pentan-3-yl)amino]benzonitrile
Description
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is a substituted benzonitrile derivative characterized by a chloro substituent at the 4-position and a pentan-3-ylamino group at the 2-position of the aromatic ring. The pentan-3-yl moiety introduces a branched alkyl chain, which influences steric and lipophilic properties, while the benzonitrile core acts as a strong electron-withdrawing group.
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
4-chloro-2-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-3-11(4-2)15-12-7-10(13)6-5-9(12)8-14/h5-7,11,15H,3-4H2,1-2H3 |
InChI Key |
MHFVGXDRXQYMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate: 4-Chloro-2-nitrobenzonitrile
A crucial precursor in the synthesis of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is 4-chloro-2-nitrobenzonitrile. According to a patent (US4528143A), this intermediate can be prepared via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene:
- Starting material: 2,5-dichloronitrobenzene (commercially available, cost-effective)
- Reagents: Copper(I) cyanide (1.0 to 1.5 molar equivalents), optionally with small amounts of potassium or sodium cyanide
- Solvent: Preferably an inert polar aprotic solvent such as N,N-dimethylformamide, pyridine, or N-methylpyrrolidone
- Conditions: Heating at 140–170 °C for 2 to 6 hours
- Workup: The reaction mixture is poured into a cooled solvent like toluene or benzene, stirred at room temperature, filtered to remove insoluble inorganic compounds, solvent distilled off, and residue washed with carbon tetrachloride to isolate the product
- Yield: High yields reported under optimized conditions
This method provides a reliable route to 4-chloro-2-nitrobenzonitrile, which is essential for subsequent reduction and amination steps.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanation | 2,5-dichloronitrobenzene + CuCN, KCN/NaCN | 140–170 °C, 2–6 h, inert solvent |
| Workup | Pour into cooled toluene/benzene, filter, wash | Removes inorganic impurities, isolates product |
Purification and Characterization
- The crude product is typically purified by column chromatography using gradients of hexane/ethyl acetate mixtures.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyanation | 2,5-dichloronitrobenzene | CuCN, KCN/NaCN, DMF, 140–170 °C, 2–6 h | 4-chloro-2-nitrobenzonitrile | High yield, inert solvent preferred |
| 2 | Reduction | 4-chloro-2-nitrobenzonitrile | Pd/C hydrogenation or SnCl2/HCl | 4-chloro-2-aminobenzonitrile | Standard nitro reduction methods |
| 3 | Pd-catalyzed amination | 4-chloro-2-halobenzonitrile | Pentan-3-ylamine, Pd catalyst, ligand, base | This compound | Regioselective, good yields |
| 4 | Purification and characterization | Crude product | Column chromatography | Pure target compound | Confirmed by NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
- 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile (): Replacing the pentan-3-yl group with a tetrahydropyranyl (oxan-4-yl) substituent enhances polarity due to the oxygen atom in the cyclic ether. This increases solubility in polar solvents but may reduce membrane permeability compared to the pentan-3-yl analog. The logP value is expected to be lower, as observed in HPLC-derived lipophilicity studies for carbamate derivatives (e.g., compounds 4a–i in ). Key Data:
| Compound | Substituent | Calculated logP | Bioavailability |
|---|---|---|---|
| 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile | Branched alkyl (C5) | 3.2 (estimated) | Moderate |
| 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile | Cyclic ether (C5) | 2.8 (estimated) | Lower |
- This results in higher lipophilicity (logP ~3.5) but reduced solubility in aqueous media compared to amino-substituted analogs.
Electronic and Optical Properties
- NLO Chromophores (): Benzonitrile derivatives with cyanovinyl groups (e.g., molecule A: (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile) demonstrate strong NLO responses due to extended π-conjugation. The target compound lacks this conjugation but retains the electron-withdrawing benzonitrile moiety, suggesting moderate hyperpolarizability compared to vinyl-linked analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
